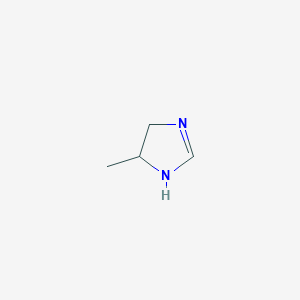

5-Methyl-4,5-dihydro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-5-3-6-4/h3-4H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFIZEBRSSCPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495788 | |

| Record name | 5-Methyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-03-8 | |

| Record name | 4-Methyl-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4,5-dihydro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives and Evolution of Dihydroimidazole Chemistry

The journey of dihydroimidazole (B8729859) chemistry, which encompasses 2-imidazolines, began with the initial synthesis of the parent imidazole (B134444) ring by German chemist Heinrich Debus in 1858. wikipedia.org This foundational discovery paved the way for the exploration of its various derivatives, including the dihydro- and substituted versions. Early research into 2-imidazolines, often referred to as 4,5-dihydro-1H-imidazoles, gained momentum in the mid-20th century, with significant publications detailing their synthesis and chemical properties appearing in the 1950s. acs.orgacs.org

The most prevalent methods for synthesizing 2-imidazolines involve the condensation of 1,2-diamines with nitriles or esters. wikipedia.org The nitrile-based route, a type of cyclic Pinner reaction, requires high temperatures and acid catalysis. wikipedia.org Over the years, numerous alternative and more efficient synthetic protocols have been developed. These include reactions of aldehydes with ethylenediamine (B42938) using various oxidants like iodine, tert-butyl hypochlorite, and hydrogen peroxide. organic-chemistry.orgchemicalbook.com The development of one-pot, multi-component cascade reactions has further streamlined the synthesis of imidazoline (B1206853) derivatives. organic-chemistry.org

Initially, the interest in dihydroimidazoles was primarily academic, focusing on their synthesis and basic reactivity. However, their potential as valuable scaffolds in medicinal chemistry and materials science soon became apparent. This shift was driven by the discovery of their diverse biological activities and their utility as ligands in catalysis. wikipedia.org

Position of 5 Methyl 4,5 Dihydro 1h Imidazole Within Imidazoline Research

Within the broader class of imidazolines, 5-Methyl-4,5-dihydro-1H-imidazole is distinguished by the presence of a methyl group at the 5-position of the dihydroimidazole (B8729859) ring. This seemingly minor structural modification can significantly influence the compound's stereochemistry and biological activity. The chiral center introduced by the methyl group allows for the existence of enantiomers, (5R)-5-methyl-4,5-dihydro-1H-imidazole and (5S)-5-methyl-4,5-dihydro-1H-imidazole, opening avenues for stereoselective synthesis and applications. nih.gov

The 4,5-dihydro-1H-imidazole core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can bind to a range of biological targets. nih.gov Derivatives of this core have been investigated for a wide array of therapeutic applications, including as antihyperglycemic, anti-inflammatory, and antihypertensive agents. wikipedia.org The introduction of a methyl group, as in this compound, can fine-tune these biological activities.

Furthermore, the imidazoline (B1206853) ring, including substituted variants like this compound, has been extensively used in the development of ligands for homogeneous catalysis. wikipedia.org The nitrogen atoms in the ring provide coordination sites for metal ions, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complexes. These complexes have found applications in various catalytic reactions, including Suzuki–Miyaura couplings and Diels-Alder reactions. wikipedia.org

Current Research Frontiers and Unexplored Areas Pertaining to the Chemical Compound

Functionalization and Derivatization Strategies of the Chemical Compound

Post-Cyclization Modifications and Transformations

Once the core 4,5-dihydro-1H-imidazole ring is constructed, it can undergo various modifications to introduce further chemical diversity. These transformations are crucial for fine-tuning the properties of the molecule for specific applications.

One common modification is the oxidation of the 2-imidazoline ring to the corresponding aromatic imidazole (B134444). For instance, 2-imidazolines, prepared from the reaction of aldehydes and ethylenediamine (B42938) with iodine and potassium carbonate, can be smoothly oxidized to imidazoles using (diacetoxyiodo)benzene (B116549) at room temperature. organic-chemistry.org This aromatization process is a key step in creating a wide array of substituted imidazole derivatives.

Another significant transformation is N-alkylation. The nitrogen atoms within the dihydroimidazole ring can be functionalized with various alkyl groups. Studies on the alkylation of related nitroimidazoles have shown that the reaction conditions, such as the base and solvent used, can direct the regioselectivity of the alkylation. derpharmachemica.com For example, using potassium carbonate as the base in acetonitrile (B52724) at elevated temperatures has proven effective for N-alkylation. derpharmachemica.com

Furthermore, the 2-alkyl-2-imidazoline scaffold can undergo annulation reactions, where a new ring is fused to the existing imidazoline (B1206853) structure. researchgate.net This strategy allows for the construction of complex polycyclic heterocyclic systems. researchgate.net The reactivity of the imidazoline at both the N-1 and the C-2(α) positions can be exploited in reactions with double electrophiles to build these fused systems. researchgate.net

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry has introduced several advanced techniques to improve the synthesis of heterocyclic compounds like this compound. These methods often offer advantages in terms of reaction time, yield, and environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles and pyrroles, often under solvent-free conditions. nih.govshd-pub.org.rs For instance, a microwave-assisted intramolecular Staudinger/aza-Wittig cyclization has been developed for the construction of 2-aminoimidazolidines. organic-chemistry.org The general method involves heating the reaction mixture to a specific temperature, for example, 120 °C, for a short duration using a microwave reactor. nih.gov This rapid heating can lead to efficient and high-yield synthesis of the desired products. nih.gov

Table 1: Examples of Microwave-Assisted Heterocycle Synthesis

| Reactants | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenyl glycidyl (B131873) ether, Imidazole derivatives | Substituted imidazoles | 120 °C, 1 min, solvent-free | Competitive yields | nih.gov |

| 2-amino acid-derived enamines | 2,3,4,5-tetrasubstituted pyrroles | Microwave irradiation | 55-86% | mdpi.com |

| Chalcones, Hydrazine derivatives | 4,5-dihydro-1H-pyrazoles | Microwave irradiation | Not specified | shd-pub.org.rsresearchgate.net |

Solvent-Free Synthetic Methodologies

Solvent-free synthesis, also known as solid-state reaction, is a green chemistry approach that minimizes or eliminates the use of volatile organic solvents. beilstein-archives.orgscispace.com These reactions are often carried out by grinding the reactants together or by heating them in the absence of a solvent. beilstein-archives.orgasianpubs.org This methodology has been effectively used for the synthesis of imidazo[1,2-a]pyridines and other heterocyclic systems. beilstein-archives.orgscispace.com For example, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles can be achieved under solvent-free conditions using a heterogeneous catalyst. mdpi.com The advantages of this approach include operational simplicity, reduced environmental waste, and often easier product purification. beilstein-archives.org

Catalytic Approaches in Dihydroimidazole Formation

Catalysis plays a pivotal role in the modern synthesis of dihydroimidazoles, offering pathways that are more efficient and selective. Both metal-based catalysts and organocatalysts have been extensively explored for this purpose.

Transition metals are widely used to catalyze the formation of imidazoline rings. Various metals, including palladium, copper, and silver, have demonstrated catalytic activity in these cyclization reactions. organic-chemistry.orgrsc.org

Palladium-catalyzed reactions, such as the cyclization of 2,3-allenyl amines with aryl iodides, can produce polysubstituted 2-imidazoline derivatives in good yields. organic-chemistry.orgrsc.org Copper catalysts, such as copper(II) acetate (B1210297), can enable the amination of aliphatic C-H bonds of N-alkylamidines to form dihydroimidazoles. organic-chemistry.org Metal-organic frameworks (MOFs) containing copper have also been used as heterogeneous catalysts for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org Furthermore, silver triflate (AgOTf) has been shown to be an effective Lewis acid catalyst for the diastereoselective synthesis of trans-2,5-disubstituted imidazolidines. rsc.org

Table 2: Examples of Metal-Catalyzed Imidazoline/Imidazolidine (B613845) Synthesis

| Catalyst | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Palladium(0) | 2,3-Allenyl amines, aryl iodides, imines | Polysubstituted imidazolidines | 42-81% | rsc.org |

| Copper(II) acetate | N-Alkylamidines | Dihydroimidazoles | Good yields | organic-chemistry.org |

| Silver triflate (AgOTf) | N-Tosylaziridine dicarboxylates, imines | trans-2,5-Disubstituted imidazolidines | 19-92% | rsc.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often avoiding issues of metal toxicity and cost. In the context of imidazoline synthesis, organocatalytic approaches have been developed to achieve high enantioselectivity.

A notable example is the organocatalytic asymmetric chloroiminocyclization of basic imines to furnish imidazolines containing a tetrasubstituted stereocenter in excellent yields and enantioselectivities. acs.org This reaction can be performed in a polar solvent like acetonitrile under concentrated conditions. acs.org Chiral phosphoric acids and their derivatives are often employed as catalysts in these transformations. The development of such methods is highly desirable for the synthesis of enantiopure imidazolines, which are important scaffolds in medicinal chemistry. acs.org Additionally, N-heterocyclic carbenes (NHCs), which are structurally related to imidazolines, have themselves found applications as organocatalysts in various metal-free chemical transformations. dntb.gov.ua

Regiocontrolled Synthesis of Imidazole Derivatives Relevant to this compound

The regiocontrolled synthesis of substituted imidazoles is a critical area of research, as the specific placement of functional groups on the imidazole ring dictates the molecule's chemical properties and biological activity. Various methodologies have been developed to achieve high regioselectivity, providing access to specific isomers that might be difficult to separate from a mixture. These strategies are relevant to the synthesis of complex structures related to this compound by providing controlled methods to build the core heterocyclic scaffold.

A convergent, one-pot microwave-assisted protocol has been developed for the regioselective synthesis of 2,4-disubstituted NH-imidazoles. thieme-connect.com This method involves the reaction of amidoximes with electron-deficient alkynes. thieme-connect.com The process proceeds via an intramolecular addition of the amidoxime (B1450833) substrate to an activated alkyne, which is followed by a thermally induced rearrangement of the O-vinylamidoxime intermediate that forms in situ. thieme-connect.comthieme-connect.com This approach is notable for its ability to produce unprotected imidazoles with an aryl group at the 2-position and an ester group at the 4-position, which can be used for further synthetic modifications. thieme-connect.com The substrate scope was expanded from the two previously known aryl derivatives to include a variety of substituted aromatic and heteroaromatic amidoximes. thieme-connect.com

Another modular, one-pot approach allows for the synthesis of 2,4(5)-disubstituted imidazoles from readily available ketones and aldehydes. nih.govacs.org This method utilizes a sequence of a Kornblum oxidation of the ketone, followed by a Radziszewski imidazole condensation with an aldehyde. nih.govacs.org This protocol has been successfully applied to the synthesis of twenty-nine different 2,4(5)-disubstituted NH-imidazoles with yields ranging from 23% to 85%. nih.govacs.org The resulting disubstituted imidazoles can be further functionalized. For instance, bromination followed by a Suzuki-Miyaura cross-coupling reaction can produce 2,4,5-trisubstituted imidazoles, which has been demonstrated in the synthesis of a library of kinase inhibitors. nih.govacs.org

Complete regioselectivity has been achieved in the synthesis of 1,4-disubstituted imidazoles through a short and efficient protocol. nih.gov This method is particularly useful for preparing compounds that are challenging to synthesize regioselectively using other literature methods. nih.gov The key sequence involves a double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene intermediate. The subsequent addition of an amine nucleophile triggers a transamination/cyclization cascade to yield the 1,4-disubstituted imidazole. nih.gov A significant advantage of this method is that the cyclization step is not sensitive to steric or electronic variations of the amine component, allowing for a diverse range of imidazoles to be prepared. nih.gov

The table below summarizes the results of a study on the regioselective synthesis of 2,4-disubstituted imidazoles using a microwave-assisted approach. thieme-connect.com

| Amidoxime Substrate | Alkyne | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzamidoxime | Methyl propiolate | DABCO | DMF, MW: 80 °C, 15 min; then 240 °C, 2 min | Methyl 2-phenyl-1H-imidazole-4-carboxylate | 75% | thieme-connect.com |

| m-Toluamidoxime | Methyl propiolate | DABCO | DMF, MW: 80 °C, 15 min; then 240 °C, 2 min | Methyl 2-(m-tolyl)-1H-imidazole-4-carboxylate | 25% | thieme-connect.com |

| 4-Fluorobenzamidoxime | Methyl propiolate | DABCO | DMF, MW: 80 °C, 15 min; then 240 °C, 2 min | Methyl 2-(4-fluorophenyl)-1H-imidazole-4-carboxylate | 70% | thieme-connect.com |

| Thiophene-2-carboxamidoxime | Methyl propiolate | DABCO | DMF, MW: 80 °C, 15 min; then 240 °C, 2 min | Methyl 2-(thiophen-2-yl)-1H-imidazole-4-carboxylate | 55% | thieme-connect.com |

Furthermore, regioselectivity can be controlled by the choice of metal catalyst in certain reactions. A switchable regioselective synthesis has been reported that can lead to either substituted imidazoles or pyrroles from 2H-azirines. acs.org Specifically, palladium catalysis facilitates the ring opening of 2H-azirines and subsequent heterocyclization to form imidazoles. acs.org In contrast, a silver-catalyzed radical cycloannulation of 2H-azirines with 1,3-dicarbonyl compounds yields highly functionalized pyrroles. acs.org

Direct C-H functionalization offers another powerful tool for regioselective synthesis. A palladium-catalyzed C-H alkenylation of imidazoles has been developed that demonstrates high selectivity for the C5 position. rsc.org The selectivity is oxidant-dependent: high C5 selectivity is achieved for C2-unsubstituted imidazoles using oxygen as the oxidant, while copper(II) acetate is used for C2-substituted imidazoles. rsc.org The resulting C5-alkenylated imidazoles can be used in subsequent reactions to produce unsymmetrically substituted benzimidazoles. rsc.org

Regioselective N-alkylation of the imidazole ring is also crucial for generating specific isomers. For nitro-substituted imidazoles, total regioselectivity for alkylation at the N1 position has been achieved for both 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole under various reaction conditions. derpharmachemica.com Studies showed that heating the reaction to 60°C in acetonitrile with potassium carbonate as the base led to good yields of the N1-alkylated products. derpharmachemica.com

The following table details the results of a copper-catalyzed multicomponent reaction for the synthesis of 2,4,5-trisubstituted imidazoles. nih.gov

| Aldehyde | α-Hydroxyketone/Diketone | Nitrogen Source | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Benzoin | Ammonium acetate | CuI (15 mol%) | BuOH, reflux | 2,4,5-Triphenyl-1H-imidazole | 95% | nih.gov |

| 4-Chlorobenzaldehyde | Benzoin | Ammonium acetate | CuI (15 mol%) | BuOH, reflux | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 94% | nih.gov |

| 2-Nitrobenzaldehyde | Benzoin | Ammonium acetate | CuI (15 mol%) | BuOH, reflux | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 90% | nih.gov |

| Heptanal | Benzoin | Ammonium acetate | CuI (15 mol%) | BuOH, reflux | 2-Hexyl-4,5-diphenyl-1H-imidazole | 80% | nih.gov |

| 4-Chlorobenzaldehyde | Benzil | Ammonium acetate | CuI (15 mol%) | BuOH, reflux | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 92% | nih.gov |

Nucleophilic Substitution Reactions Involving the Dihydroimidazole Moiety

The 4,5-dihydro-1H-imidazole ring system is generally electron-rich, which makes it less susceptible to direct nucleophilic attack on the ring carbons. globalresearchonline.net Nucleophilic substitution reactions are more likely to occur when the ring is activated by strongly electron-withdrawing substituents, which is not the case for this compound.

However, the nitrogen atoms of the dihydroimidazole moiety can act as nucleophiles, participating in substitution reactions. benchchem.com For instance, N-alkylation and N-acylation fall under this category, where the nitrogen atom attacks an electrophilic carbon, leading to the substitution of a leaving group. These reactions are more specifically discussed under quaternization (Section 3.3) and interactions with electrophiles (Section 3.5).

Substitution can also occur at the C-2 position, which is flanked by two nitrogen atoms. While direct nucleophilic substitution at C-2 is uncommon without activation, derivatives can be synthesized to facilitate such reactions. For example, a 2-(chloromethyl)-4,5-dihydro-1H-imidazole derivative can undergo substitution where the chloride ion is replaced by other nucleophiles. nih.gov

Oxidation and Reduction Reactions of the Chemical Compound

The dihydroimidazole ring can undergo both oxidation and reduction, leading to different heterocyclic systems.

Oxidation: The oxidation of the 4,5-dihydro-1H-imidazole ring can lead to the formation of the corresponding aromatic imidazole derivative. This transformation involves the creation of a double bond between C-4 and C-5. Various oxidizing agents can be employed for this purpose, including manganese dioxide (MnO₂), lead dioxide (PbO₂), or catalytic systems involving air or oxygen. benchchem.comnih.gov For example, the oxidation of related 2,5-dihydroimidazoles to 4H-imidazole 3-oxides has been achieved using a copper(II) ammine complex in aqueous methanol (B129727) with air as the oxidant. nih.gov In atmospheric chemistry, oxidation by hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals is a significant degradation pathway for imidazoles, leading to various oxidized and nitrated products. acs.org

Reduction: Reduction of the double bond (C=N) within the this compound ring would result in the formation of the corresponding fully saturated imidazolidine derivative, 5-methyl-imidazolidine. This type of reduction can be achieved using standard catalytic hydrogenation methods (e.g., H₂/Pd, Pt, or Ni) or with chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) under appropriate conditions. Reduction reactions on similar imidazole derivatives have been noted as a potential transformation pathway. benchchem.com

Quaternization Reactions of the Imidazoline Nitrogen Atoms

As cyclic amidines, imidazolines are basic and react readily with alkylating agents to form quaternary imidazolium (B1220033) salts. chemicalbook.com The reaction of this compound with an alkyl halide (e.g., methyl iodide or ethyl bromide) would lead to the alkylation of one or both nitrogen atoms.

The initial quaternization is expected to occur at the more nucleophilic sp²-hybridized nitrogen atom (N-3). Treatment with an alkyl halide without a solvent, typically upon heating, can yield these quaternary salts in high yields. chemicalbook.com Further alkylation of the second nitrogen (N-1) can occur, leading to the formation of a 1,3-dialkyl-5-methyl-4,5-dihydro-1H-imidazolium salt. Studies on 2-methyl-2-imidazoline have shown that treatment with an alkyl halide can produce a mixture of the monoalkylated product and the 1,3-dialkyl imidazolium salt, indicating that the quaternization of the mono-alkylated intermediate can be competitive. chemicalbook.com

| Reactant | Alkylating Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 1,5-Dimethyl-4,5-dihydro-1H-imidazolium Iodide; 1,3,5-Trimethyl-4,5-dihydro-1H-imidazolium Iodide | Heating, neat or in a solvent |

| This compound | Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-5-methyl-4,5-dihydro-1H-imidazolium Bromide; 1,3-Diethyl-5-methyl-4,5-dihydro-1H-imidazolium Bromide | Heating, neat or in a solvent |

Ring-Opening Reactions of the 4,5-dihydro-1H-imidazole System

The dihydroimidazole ring is susceptible to cleavage under certain conditions, most notably through hydrolysis.

Hydrolysis: Both acid- and base-catalyzed hydrolysis of the imidazoline ring can occur, leading to the cleavage of the amidine functionality. chemicalbook.com This reaction typically yields N-substituted ethylenediamine derivatives. For this compound, hydrolysis would break the C2-N1 and C2-N3 bonds, ultimately producing derivatives of 1,2-diaminopropane. For instance, heating an imidazoline with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) results in ring opening to form the corresponding diamine. chemicalbook.com Computational studies on related systems confirm that the ring-opened hydrolysis products are thermodynamically stable. nih.gov The hydrolysis is often acid-catalyzed and follows pseudo-first-order kinetics. whiterose.ac.ukresearchgate.net

Other Ring-Opening Reactions: Ring-opening can also be induced by other reagents. For example, treatment of imidazolines with aroyl chlorides or sulfonyl chlorides can lead to the formation of N,N'-diaroyl or N,N'-disulfonyl diamine derivatives, respectively. chemicalbook.com This involves the cleavage of the ring and subsequent acylation of the nitrogen atoms.

| Reaction Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Oxidation | MnO₂, Air/Cu(II) | 5-Methyl-1H-imidazole | benchchem.comnih.gov |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 5-Methyl-imidazolidine | benchchem.com |

| Quaternization | Alkyl Halides (e.g., CH₃I) | Quaternary Imidazolium Salts | chemicalbook.com |

| Acid/Base Hydrolysis | HCl (conc.), KOH (aq.) | Derivatives of 1,2-Diaminopropane | chemicalbook.comwhiterose.ac.uk |

| Ring-Opening Acylation | Aroyl Chlorides | N,N'-Diaroyl-1,2-diaminopropane | chemicalbook.com |

Interactions with Electrophiles and Nucleophiles

Interactions with Electrophiles: The nitrogen atoms in this compound are nucleophilic and readily react with a variety of electrophiles.

Protonation: As a base, the compound will be protonated by acids to form an imidazolinium cation. The protonation increases the water solubility and enhances the adsorption of the molecule onto negatively charged surfaces. whiterose.ac.uk

Alkylation: As discussed in Section 3.3, alkylating agents (electrophiles) such as alkyl halides react to form quaternary salts. chemicalbook.com

Acylation: Acylating agents like acetic anhydride (B1165640) or aroyl chlorides react with the nitrogen atoms. Acetylation of 2-benzylimidazoline with an excess of acetic anhydride has been reported. chemicalbook.com Depending on the conditions, this can lead to N-acylation or, in the presence of reagents like aroyl chloride, ring-opening. chemicalbook.com

Interactions with Nucleophiles: Direct reaction of the this compound ring with nucleophiles at a carbon atom is generally unfavorable due to the ring's electron-rich nature. globalresearchonline.net However, interactions can occur in several ways:

Deprotonation: A strong basic nucleophile can deprotonate the N-H proton of the amine group, generating an anion that can then react with electrophiles.

Reaction with Complexed Imidazole: When the dihydroimidazole ring is part of a metal complex, its reactivity can be altered, potentially making it more susceptible to nucleophilic attack. For example, studies on (NHC)gold(I) complexes (where NHC is an N-heterocyclic carbene derived from an imidazolium salt) show that nucleophiles like chloride or amino acids in a cell culture medium can substitute other ligands on the metal center. acs.org

Hydrolysis: As detailed in Section 3.4, water can act as a nucleophile in hydrolysis reactions, leading to ring cleavage. chemicalbook.comnih.gov

Advanced Characterization and Spectroscopic Analysis of 5 Methyl 4,5 Dihydro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Studies for Proton Environments

In the ¹H NMR spectrum of a compound like 5-Methyl-4,5-dihydro-1H-imidazole, the chemical shifts and coupling patterns of the protons provide a map of their connectivity. The protons on the dihydroimidazole (B8729859) ring and the methyl group would exhibit distinct signals. For instance, in related dihydroimidazole structures, the methylene (B1212753) (CH₂) protons of the ring typically appear as a multiplet, while the methyl protons would be a doublet, coupled to the adjacent methine (CH) proton. The N-H proton often appears as a broad singlet due to chemical exchange. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (Imine CH) | ~6.5-7.0 | Singlet |

| H-4 (CH₂) | ~3.5-4.0 | Multiplet |

| H-5 (CH) | ~3.0-3.5 | Multiplet |

| -CH₃ (Methyl) | ~1.2-1.5 | Doublet |

| N-H | Variable (Broad) | Singlet |

Data is illustrative and based on general values for similar dihydroimidazole structures.

¹³C NMR Studies for Carbon Skeletal Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The imine carbon (C=N) is typically the most deshielded and appears furthest downfield. The saturated carbons of the ring and the methyl group appear at higher field strengths. For example, studies on related imidazo[2,1-c] hmdb.camdpi.comchemicalbook.comtriazoles have shown the C=N carbon of the dihydroimidazole ring appearing around 155 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Imine C=N) | ~160-165 |

| C-4 (CH₂) | ~50-55 |

| C-5 (CH) | ~40-45 |

| -CH₃ (Methyl) | ~15-20 |

Data is illustrative and based on general values for similar dihydroimidazole structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would be expected to show a cross-peak between the H-5 proton and the protons of the adjacent methyl group, as well as between the H-5 and H-4 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. bldpharm.com This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound. For example, the proton signal assigned to the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. bldpharm.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For the target molecule, HMBC would show correlations between the methyl protons and both C-5 and C-4, and between the H-2 proton and carbons C-4 and C-5, confirming the ring structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C=N Stretch (Imine) | 1640-1690 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

Data is illustrative and based on characteristic absorption frequencies for functional groups found in related imidazole (B134444) compounds. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation. The molecular weight of this compound (C₄H₈N₂) is approximately 84.12 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 84. The fragmentation pattern would likely involve the loss of small, stable fragments. Common fragmentation pathways for cyclic amines and imines include the loss of a methyl radical (•CH₃), leading to a fragment at m/z 69, or cleavage of the ring. For the related compound 2-methyl-4,5-dihydro-1H-imidazole, the NIST WebBook reports a mass spectrum showing a prominent molecular ion peak. nist.govnist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 84 | [M]⁺ (Molecular Ion) |

| 83 | [M-H]⁺ |

| 69 | [M-CH₃]⁺ |

| 56 | [M-C₂H₄]⁺ (Loss of ethylene) |

| 42 | [C₂H₄N]⁺ |

Data is illustrative and based on general fragmentation patterns for similar heterocyclic compounds. nist.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for the title compound is not available, studies on similar structures, like 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, reveal important structural features. For this related compound, the crystal system is orthorhombic, and molecules are linked into one-dimensional chains by N-H···N hydrogen bonds. It is expected that this compound would also exhibit significant hydrogen bonding in the solid state, influencing its physical properties. The presence of a chiral center at C-5 means that the compound can exist as enantiomers, which would crystallize in a chiral space group or as a racemic mixture in a centrosymmetric space group.

Table 5: Illustrative Crystallographic Parameters from an Analogous Dihydroimidazole Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.0574 |

| b (Å) | 13.2532 |

| c (Å) | 6.8321 |

| Intermolecular Interactions | N-H···N Hydrogen Bonding |

Data from a related structure, 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and quantitative analysis of pharmaceutical intermediates and active compounds, including N-heterocyclic compounds like this compound. The method's high resolution and sensitivity enable the separation, identification, and quantification of the main compound from its potential impurities, such as starting materials, by-products, and degradation products.

The analysis of small, polar molecules like this compound can present challenges, primarily due to their high polarity and potential lack of a strong UV chromophore, which can complicate detection mdpi.comresearchgate.net. To overcome these issues, specific chromatographic conditions are meticulously developed and validated. A common approach involves reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase.

For the quantitative determination and purity evaluation of this compound, a reversed-phase HPLC method is typically employed. A C18 or C8 column is often selected as the stationary phase due to its hydrophobicity, which allows for adequate retention of polar analytes when used with a highly aqueous mobile phase researchgate.net. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or formate, to control the pH and improve peak shape researchgate.netsielc.com. Detection is frequently performed using a UV detector at a low wavelength, typically around 210-220 nm, where many imidazole derivatives exhibit some absorbance researchgate.net. For higher sensitivity and specificity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method mdpi.com.

The following data tables represent typical parameters for an HPLC method developed for the analysis of this compound and the results of a purity analysis of a synthesized batch.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) B: Acetonitrile |

| Gradient | Isocratic |

| Composition | 85% A : 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 215 nm |

| Run Time | 10 minutes |

Research Findings:

A batch of synthesized this compound was analyzed using the afore-mentioned HPLC method to determine its purity. The sample was prepared by dissolving a precisely weighed amount of the compound in the mobile phase to a concentration of 1 mg/mL. The resulting chromatogram showed a major peak corresponding to the main compound and several minor peaks indicating the presence of impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Purity Assessment Data for a Synthesized Batch

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 2.15 | 15.8 | 0.45 | Unknown Impurity |

| 2 | 3.54 | 3450.2 | 98.89 | This compound |

| 3 | 4.78 | 21.6 | 0.62 | Process Impurity A |

| 4 | 6.02 | 2.8 | 0.04 | Unknown Impurity |

| Total | 3490.4 | 100.00 |

The results from the purity analysis indicate that the synthesized batch of this compound has a purity of 98.89%. The method successfully separated the main component from various impurities, demonstrating its suitability for quality control purposes. The quantitative aspect of the analysis would involve the use of a certified reference standard to create a calibration curve, allowing for the precise determination of the compound's concentration in a given sample.

Theoretical and Computational Investigations of 5 Methyl 4,5 Dihydro 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 5-Methyl-4,5-dihydro-1H-imidazole. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a comprehensive understanding of its properties.

A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable structure of the this compound molecule. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles are calculated. These optimized parameters provide a detailed three-dimensional representation of the molecule.

Table 1: Selected Optimized Structural Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.48 Å |

| N1-C5 | 1.46 Å | |

| C5-C4 | 1.54 Å | |

| C4-N3 | 1.47 Å | |

| N3-C2 | 1.28 Å | |

| C5-C6 (Methyl) | 1.53 Å | |

| Bond Angle | N1-C2-N3 | 115.0° |

| C2-N1-C5 | 108.5° | |

| N1-C5-C4 | 103.0° | |

| C5-C4-N3 | 103.2° | |

| C4-N3-C2 | 109.8° | |

| Dihedral Angle | N3-C2-N1-C5 | -1.5° |

| C2-N1-C5-C4 | 15.2° | |

| N1-C5-C4-N3 | -23.8° |

Note: The data presented in this table are hypothetical and representative of values expected from DFT calculations.

DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each calculated frequency represents a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. The theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific molecular motions. Theoretical calculations can aid in the identification of characteristic functional groups and their vibrational signatures.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch (methyl) | -CH₃ | 2980 |

| C-H stretch (ring) | C-H | 2950 |

| C=N stretch | Imidazoline (B1206853) ring | 1650 |

| C-N stretch | Imidazoline ring | 1280 |

| C-C stretch | Ring-Methyl | 1150 |

Note: The data presented in this table are hypothetical and representative of values expected from DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 165.2 |

| C4 | 3.65 | 52.8 |

| C5 | 4.10 | 68.5 |

| C6 (Methyl) | 1.25 | 21.0 |

| N1-H | 5.50 | - |

| N3 | - | - |

Note: The data presented in this table are hypothetical and representative of values expected from DFT calculations.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. DFT provides valuable information about the distribution of electrons and the energies of molecular orbitals.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the ability to act as an electrophile. The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the this compound molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the chemical stability and reactivity of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. From the energies of the HOMO and LUMO, other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated, providing a more comprehensive picture of the molecule's electronic character.

Table 4: Calculated Electronic Properties of this compound

| Property | Symbol | Calculated Value (eV) |

| HOMO Energy | E(HOMO) | -6.15 |

| LUMO Energy | E(LUMO) | 0.95 |

| Energy Gap | ΔE | 7.10 |

| Ionization Potential | IP | 6.15 |

| Electron Affinity | EA | -0.95 |

| Electronegativity | χ | 2.60 |

| Chemical Hardness | η | 3.55 |

| Chemical Softness | S | 0.28 |

Note: The data presented in this table are hypothetical and representative of values expected from DFT calculations.

Evaluation of Chemical Hardness and Softness

In the realm of computational chemistry, Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through global reactivity descriptors. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in this context.

Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap (ΔE) is considered "hard," implying lower reactivity and greater kinetic stability. Chemical softness (S) , conversely, indicates the ease with which a molecule's electron cloud can be polarized. "Soft" molecules, characterized by a small HOMO-LUMO gap, are generally more reactive.

These parameters are calculated as follows:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Studies on various imidazole (B134444) derivatives demonstrate how substitutions on the imidazole ring can modulate these properties. For instance, computational analyses of N-1-sulfonyl substituted benzimidazoles have shown that different acceptor groups significantly alter the HOMO-LUMO gap. nih.govacs.org A comparative study revealed that softness values are often greater than hardness values, indicating that many imidazole derivatives are highly reactive. nih.gov For example, one derivative was identified as being particularly soft and reactive, with a softness value of 0.258 eV, due to having the smallest energy gap among the studied compounds. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for Imidazole Derivatives Data is hypothetical and intended for illustrative purposes based on typical findings for related compounds.

Reactivity Prediction and Reaction Mechanism Studies from Computational Models

Fukui function analysis is a powerful tool within DFT used to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where electrophilic and nucleophilic attacks are most likely to occur.

The Fukui functions are defined as:

f+(r): For nucleophilic attack (electron acceptance). This function indicates sites where an additional electron is most favorably accommodated.

f-(r): For electrophilic attack (electron donation). This function highlights sites from which an electron is most easily removed.

f0(r): For radical attack.

Computational studies on imidazole derivatives have utilized Fukui function analysis to pinpoint reactive centers. For example, in one investigation, the analysis indicated that for certain imidazole derivatives, the electron density after the addition of a charge (related to f+) increases in the vicinity of the benzene (B151609) ring, identifying specific carbon atoms as the most probable sites for nucleophilic attack. researchgate.net Such analyses are crucial for understanding reaction mechanisms and designing new synthetic pathways.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for understanding molecular conformation, stability, and intermolecular recognition. NCI analysis is a computational method that helps visualize and characterize these weak interactions based on the electron density and its derivatives.

In the context of imidazole derivatives, NCIs play a significant role in their crystal structures and biological activity. For instance, the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole reveals that the molecular packing is stabilized by non-classical intermolecular C—H⋯O hydrogen bonds. nih.gov Similarly, studies on other derivatives have shown that intermolecular N—H⋯O or N—H⋯N hydrogen bonds can form infinite chains, dictating the supramolecular architecture. nih.gov Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these interactions.

Solvent Effect Studies on the Chemical Compound Using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to study these effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

This method allows for the calculation of molecular properties in different solvents, providing insights into solvatochromic shifts (changes in UV-Vis spectra), reaction kinetics, and thermodynamic stability. For example, a PCM study on formamide (B127407) and its monohydrated complex in six different solvents demonstrated that both non-specific solvation and specific hydrogen bonding influence geometries, vibrational frequencies, and electronic transition energies. researchgate.net Polar solvents were found to have a more pronounced effect on the examined properties compared to non-polar solvents. researchgate.net For imidazole derivatives, such models could predict how their electronic structure and reactivity would change in polar versus non-polar environments.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, telecommunications, and optical data storage. Computational chemistry provides a powerful means to predict the NLO properties of new molecules before their synthesis.

The key parameter for evaluating a molecule's NLO potential is the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. DFT calculations are widely used to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of molecules.

Numerous studies on imidazole derivatives have highlighted their potential as NLO materials. semanticscholar.org These molecules often feature a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon excitation, leading to enhanced NLO properties. Theoretical investigations on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, for instance, showed a low energy gap and high hyperpolarizability, suggesting it could be a potential NLO material. semanticscholar.orgresearchgate.net The NLO properties are often benchmarked against a standard material like urea.

Table 2: Illustrative Theoretical NLO Properties of Imidazole Derivatives Data is hypothetical and intended for illustrative purposes based on typical findings for related compounds.

Applications and Emerging Research Directions for 5 Methyl 4,5 Dihydro 1h Imidazole

Applications in Advanced Organic Synthesis

The dihydroimidazole (B8729859) core is a versatile scaffold in organic synthesis, valued for its structural and electronic properties. This framework allows for the construction of more elaborate molecules through functionalization and incorporation into larger systems.

Role as a Key Intermediate for Complex Molecular Architectures

The imidazole (B134444) ring system is a crucial component in numerous biologically active molecules and complex chemical architectures. Dihydroimidazole derivatives serve as key intermediates in the multi-step synthesis of such compounds. A notable example is the synthesis of the anti-cancer medication Nirogacestat, which is used for the treatment of desmoid tumors. The synthesis of Nirogacestat involves the coupling of a complex chiral amine with an imidazole-containing fragment, specifically [1-[2-(2,2-dimethylpropylamino)-1,1-dimethyl-ethyl]imidazol-4-yl]azinate wikipedia.org. This highlights the utility of the imidazole core as a stable and reactive platform for building intricate, high-value pharmaceutical compounds. The synthesis pathway for such molecules is meticulously designed to incorporate the imidazole moiety, which is often critical for the final compound's biological activity wikipedia.org.

Utility as a Building Block for the Synthesis of New Derivatives

5-Methyl-4,5-dihydro-1H-imidazole and its related structures are valuable building blocks for creating a diverse library of new chemical entities. The functional groups on the dihydroimidazole ring, such as the secondary amines and the C=N double bond, provide reactive sites for various chemical transformations. These can include oxidation, reduction, and substitution reactions .

For instance, the nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can be functionalized to introduce new substituents. This adaptability is demonstrated in the synthesis of various 5-aryl-1-methyl-4-nitroimidazoles via Suzuki coupling reactions, where a halogenated nitroimidazole is coupled with different arylboronic acids mdpi.com. This method allows for the systematic modification of the imidazole core to explore structure-activity relationships, which is fundamental in fields like medicinal chemistry. The synthesis of numerous substituted imidazoles through multi-component reactions further underscores the role of the basic imidazole structure as a versatile starting point for generating chemical diversity researchgate.netnih.govsciepub.com.

Catalytic Applications of Dihydroimidazole Derivatives

The utility of the dihydroimidazole scaffold extends prominently into the realm of catalysis. Derivatives of this compound are employed as both ligands for metal catalysts and as organocatalysts in their own right, driving a wide array of chemical transformations with high efficiency and selectivity.

Employment as Ligands in Metal-Catalyzed Transformations

Dihydroimidazoles are common precursors to N-heterocyclic carbenes (NHCs), a class of powerful ligands that have revolutionized metal-catalyzed reactions. NHCs are known for forming strong bonds with transition metals, creating stable and highly active catalytic complexes. These complexes are used in a multitude of cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds.

Research has shown that imidazole-derived ligands can stabilize metal nanoparticles (e.g., Pd, Pt, Au, Ag), which then act as robust catalysts acs.org. For example, palladium complexes bearing imidazole-based ligands are effective in Suzuki coupling reactions mdpi.com. Similarly, gold(I/III) complexes with NHC ligands derived from imidazoles have been synthesized and studied for their reactivity and potential therapeutic applications, showcasing the strong coordination ability of these ligands acs.org. The versatility of these ligands is also seen in their use with other metals, such as copper and ruthenium, to catalyze the synthesis of various imidazole-containing compounds researchgate.net.

Table 1: Examples of Metal-Catalyzed Reactions Using Imidazole-Derived Ligands

| Metal Center | Ligand Type | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Triphenylphosphine (in presence of imidazole derivative) | Suzuki Coupling | Efficient synthesis of 5-aryl-1-methyl-4-nitroimidazoles. | mdpi.com |

| Gold (Au) | N-Heterocyclic Carbene (NHC) | Ligand Exchange / Reactivity Studies | Formation of stable Au(I) and Au(III) complexes with potential biological activity. | acs.org |

| Palladium (Pd) / Platinum (Pt) | Azo-imidazole Dye | Characterization of Complexes | Synthesis of new metal-ligand complexes with potential anticancer activity. | researchgate.net |

| Copper (Cu) | BINAP (in heterogenized catalyst) | Synthesis of Benzimidazoles | Demonstrates use of imidazole-related structures in heterogeneous catalysis. | researchgate.net |

Exploitation of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green chemistry. Dihydroimidazole derivatives, containing a secondary amine within a cyclic structure, are analogous to well-known organocatalysts like proline sciepub.com. These structures can catalyze reactions by forming transient, reactive intermediates such as iminium or enamine ions with the substrates.

While specific studies focusing solely on this compound as an organocatalyst are not widespread, the principle is well-established for similar scaffolds. For example, multicomponent reactions to synthesize tetrasubstituted imidazoles can be catalyzed by simple organic molecules or ionic liquids under mild conditions, highlighting a move away from metal catalysts nih.govsciepub.com. The imidazole ring itself, with its basic nitrogen atoms, can act as a weak base to facilitate reactions rsc.org.

Potential in Asymmetric Catalysis

A significant frontier in catalysis is the development of methods for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. Chiral dihydroimidazole derivatives are highly valuable in this context, serving as both chiral ligands for metals and as chiral organocatalysts.

By introducing a chiral center into the dihydroimidazole ligand—for instance, at the 5-position as in (R)- or (S)-5-methyl-4,5-dihydro-1H-imidazole—it is possible to create a chiral environment around a metal center. This can induce high enantioselectivity in catalytic transformations. Research has demonstrated the design and enantioselective construction of axially chiral imidazoles, which are a new class of non-phosphine ligands for potential use in asymmetric catalysis nih.gov. The development of racemization-free coupling reagents is also crucial for synthesizing chiral peptides and amides, a field where chiral catalysts play a vital role rsc.org. The ability to create chiral organoselenium compounds using chiral catalysts further illustrates the broad potential of asymmetric catalysis nih.gov.

Table 2: Strategies in Asymmetric Catalysis Involving Imidazole-Related Structures

| Catalysis Type | Chiral Moiety | Reaction / Concept | Key Finding | Reference |

|---|---|---|---|---|

| Organometallic | Axially Chiral Imidazoles | Enantioselective Desymmetrization | A cation-directed method provides rapid access to new chiral non-phosphine, 2-aryl imidazole ligands. | nih.gov |

| Organocatalysis | Chiral Amides/Peptides | Racemization-Free Coupling | Development of greener, racemization-free reagents for the asymmetric synthesis of chiral amides. | rsc.org |

| Organocatalysis | Chiral Selenides | Asymmetric Selenation | Use of chiral catalysts to produce optically active organoselenium compounds. | nih.gov |

| Ion-Pairing Catalysis | Chiral Phosphate (B84403) Anions | Asymmetric Ion Pairing | Using chiral counter-ions to control stereoselectivity in reactions involving cationic intermediates. | rsc.org |

Applications in Materials Science and Engineering

The dihydroimidazole scaffold, particularly with substitutions like the methyl group in this compound, offers a platform for developing advanced materials with tailored properties.

Integration into Dyes and Optical Materials

While direct applications of this compound in commercially available dyes are not extensively documented, the broader class of imidazole derivatives is known for its utility in the synthesis of various dyes and optical materials. The imidazole ring can act as a key building block in the creation of complex organic molecules with chromophoric properties. The potential for this compound in this field lies in its ability to be functionalized to create novel dye structures. Research into related imidazole compounds suggests that they can be integral to the development of materials with specific light-absorbing and emitting properties.

Development of Novel Functional Materials

The development of novel functional materials is an area where this compound and its derivatives show considerable promise. Imidazole-based compounds are recognized for their role in creating functional materials due to their versatile chemical nature. mdpi.com For instance, this compound-2-thiol, a related compound, is noted for its potential in materials science. evitachem.com The dihydroimidazole moiety can serve as a ligand for the formation of metal-organic frameworks (MOFs) or other coordination polymers. These materials can exhibit a range of functionalities, including catalytic activity, gas storage, and sensing capabilities. The methyl group on the 5-position can influence the steric and electronic properties of the resulting material, allowing for fine-tuning of its characteristics.

Contributions to Perovskite Solar Cell Technology

A significant emerging application for imidazole derivatives, including those structurally similar to this compound, is in the enhancement of perovskite solar cells (PSCs). Defects in perovskite films are a primary cause of efficiency loss and instability in these devices. Imidazole-based compounds have been successfully used as passivating agents to mitigate these defects.

| Imidazole Derivative Additive | Perovskite Type | Key Improvement | Performance Metric | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)-1H-imidazole (THI) | MAPbI₃ | Defect passivation, increased light absorbance, enhanced electron extraction | Increased integrated current density from 19.71 mA cm⁻² to 20.30 mA cm⁻² | nih.gov |

| N-(3-aminopropyl)-imidazole diiodide (APDI) | Not specified | Surface termination passivation, suppressed defect traps | Achieved a PCE of 21.41% | rsc.org |

| 4-iodo-1H-imidazole | Not specified | Reduced pin-holes, suppressed defect generation | Not specified | nih.gov |

| Imidazolium-based ionic liquids with nitrile functionality | Triple-cation (Cs+, FA+, MA+) | Halide exchange (Cl-I), film passivation | Achieved a PCE of 22.86% and high stability | njtech.edu.cn |

Broader Industrial Chemical Applications

The imidazole scaffold is a versatile building block in the chemical industry, and by extension, this compound is expected to find use in several areas. Imidazole and its derivatives are employed as catalysts in various organic reactions and as precursors in the synthesis of more complex molecules. tsijournals.commdpi.comwikipedia.org They are also utilized in the electronics and photography industries. tsijournals.com The presence of nitrogen atoms in the dihydroimidazole ring makes these compounds effective ligands in coordination chemistry, which is crucial for many catalytic processes. nih.gov

Research into Corrosion Inhibition Properties of Dihydroimidazole Structures

One of the most extensively researched applications of dihydroimidazole structures is in the field of corrosion inhibition. These compounds have demonstrated significant efficacy in protecting various metals, particularly steel, from corrosion in aggressive environments such as acidic solutions. chemicalbook.comnajah.edu The inhibitive action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the metal). The presence of the methyl group in this compound can enhance its adsorption and, consequently, its inhibition efficiency by increasing the electron density on the imidazole ring. Studies on related imidazole derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. najah.edumdpi.com

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Imidazole (500 ppm) | Carbon Steel Weldment | District Heating Water | 91.7 | mdpi.com |

| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (10⁻³ M) | Mild Steel | 1.0 M HCl | 94 | najah.edu |

| Mebendazole (1.0 g in H₂SO₄) | Low-carbon steel | H₂SO₄ | 96.6 (gravimetric), ~99 (electrochemical) | nih.gov |

| 4-methyl imidazole-based Ionic Liquid | Carbon Steel | Brackish Water | 99.3 | mdpi.com |

Mechanistic Studies of Biological Interactions (Focus on molecular mechanisms and pathways)

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. wikipedia.orgnih.gov Consequently, derivatives such as this compound are of great interest for their potential biological activities. Research into the biological interactions of imidazole-containing compounds often focuses on their ability to act as enzyme inhibitors or receptor ligands.

For instance, certain imidazole derivatives have been shown to inhibit sirtuins, a class of proteins involved in cellular regulation, which has implications for cancer therapy. nih.gov Others have been developed as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target for cardiovascular diseases. nih.gov The mechanism of action often involves the imidazole nitrogen atoms interacting with metal ions in the active site of an enzyme or forming hydrogen bonds with key amino acid residues. The specific substituents on the imidazole ring, such as the methyl group in the 5-position, play a crucial role in determining the compound's binding affinity and selectivity for its biological target. While detailed mechanistic studies specifically on this compound are still emerging, the wealth of research on related compounds provides a strong foundation for understanding its potential molecular interactions and biological effects. nih.govnih.govnih.govresearchgate.net

Molecular Target Identification and Binding Affinity Research

No publicly available studies have identified the specific molecular targets of this compound. Furthermore, there is no published data on its binding affinity to any biological molecules.

Enzyme Inhibition Studies at the Molecular Level

There are no specific enzyme inhibition studies for this compound reported in the accessible scientific literature. Therefore, no data on its potency, mechanism of inhibition, or selectivity for any particular enzyme can be provided.

Exploration of Interactions with Specific Biochemical Pathways

Information detailing the interaction of this compound with any specific biochemical pathways is currently absent from public research records.

Future Research Perspectives and Methodological Challenges for 5 Methyl 4,5 Dihydro 1h Imidazole

Development of Novel and Efficient Synthetic Routes

A primary challenge and opportunity lie in the development of new synthetic methodologies tailored for 5-Methyl-4,5-dihydro-1H-imidazole and its derivatives. While classical methods for 2-imidazoline synthesis exist, future research will focus on improving efficiency, substrate scope, and environmental footprint.

Conventional approaches often involve the condensation of 1,2-diamines with precursors like nitriles, esters, or carboxylic acids. researchgate.netsci-hub.se A significant area of research is the move towards one-pot, multicomponent reactions (MCRs) that enhance operational simplicity and resource efficiency. acs.orgnih.gov One such MCR involves the reaction of amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines. acs.org Another promising avenue is the palladium-catalyzed multicomponent synthesis from imines and acid chlorides, which allows for modular construction and independent control of multiple substituents. mdpi.com

Furthermore, the use of milder and more sustainable reagents is a key goal. Research into environmentally friendly processes, such as the reaction of aldehydes with ethylenediamine (B42938) using hydrogen peroxide as an oxidant and sodium iodide as a catalyst, offers a green alternative to methods relying on toxic halide reagents. organic-chemistry.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for 2-substituted 2-imidazolines. researchgate.net Future work should aim to adapt and optimize these modern techniques specifically for the synthesis of this compound, potentially from bio-based starting materials to further enhance sustainability. researchgate.net

| Method | Key Reactants | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Aldehyde, Ethylenediamine | H₂O₂ / NaI | Environmentally friendly, high yield, mild conditions. | organic-chemistry.org |

| One-Pot Nitrile Cyclization | Nitrile, Ethylenediamine | Sodium Hydrosulfide (NaSH) | Simple, efficient, one-pot procedure with high yields. | sci-hub.se |

| Multicomponent Reaction (MCR) | Amine, Aldehyde, Isocyanide | Silver(I) Acetate (B1210297) (optional) | High diversity of products, resource-efficient. | acs.org |

| Palladium-Catalyzed MCR | Imine, Acid Chloride, CO | Palladium Catalyst | Modular synthesis, control over four substituents. | mdpi.com |

| Microwave-Assisted Synthesis | Aldehydes or Nitriles, Ethylenediamine | None (Microwave Irradiation) | Significantly reduced reaction times, high yields. | researchgate.net |

Exploration of Undiscovered Reactivity and Transformation Pathways

The known reactivity of the 2-imidazoline ring system serves as a foundation for exploring novel chemical transformations. Key established reactions include oxidation to form the corresponding aromatic imidazole (B134444), a pathway of significant interest for accessing another important class of heterocycles. organic-chemistry.org Additionally, 2-imidazolines readily form quaternary salts upon reaction with alkyl halides and can act as effective ligands, forming complexes with various metals like copper and nickel. chemicalbook.com

Future research should venture beyond these known pathways. A significant area for exploration is the potential of the this compound ring to participate in cycloaddition reactions, which could open pathways to complex polycyclic structures. Another avenue is the investigation of ring-opening polymerization, potentially leading to novel functional polymers. The susceptibility of related saturated rings (imidazolidines) to acid-catalyzed hydrolysis suggests that the stability and controlled decomposition of the 5-methyl derivative under various conditions warrant a thorough investigation. chemicalbook.com Furthermore, leveraging the compound as a synthon for more complex heterocyclic systems through controlled ring transformations could yield novel molecular architectures for applications in medicinal chemistry and materials science. mdpi.com

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the research and development of this compound. Density Functional Theory (DFT) and molecular dynamics simulations are particularly valuable for predicting and understanding the molecule's behavior. nih.govresearchgate.netresearchgate.net

Future computational studies can be directed in several key areas:

Reactivity Prediction: DFT calculations can be used to model reaction mechanisms, identify the most reactive sites (nucleophilic and electrophilic centers), and calculate activation energies for potential transformations. acs.orgresearchgate.net This can guide experimental work by identifying the most promising reaction pathways and conditions.

Property Simulation: Computational methods can predict a wide range of physicochemical properties, including thermodynamic stability, solubility, and electronic properties such as the HOMO-LUMO energy gap. mdpi.commdpi.com This is crucial for designing molecules for specific applications, such as corrosion inhibitors, where adsorption energies on metal surfaces can be simulated. researchgate.netacs.org

Virtual Screening and Design: For applications in drug discovery or materials science, computational models like Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and molecular docking can be employed. nih.govmdpi.com These techniques can predict the biological activity or material performance of novel derivatives of this compound, allowing for the rational design of new compounds with enhanced properties before committing to laboratory synthesis.

Identification of New Applications in Emerging Technologies

While imidazolines have established roles, for instance as corrosion inhibitors, future research should focus on leveraging the unique properties of this compound in emerging technological fields. chemicalbook.com

A significant opportunity lies in the field of homogeneous catalysis . 2-Imidazolines are effective N-donor ligands for transition metal complexes used in important chemical reactions like Suzuki-Miyaura couplings and Heck reactions. wikipedia.orgresearchgate.net They also serve as crucial precursors to N-heterocyclic carbenes (NHCs), a class of highly effective organocatalysts. mdpi.com The specific steric and electronic properties conferred by the 5-methyl group could be exploited to fine-tune catalytic activity and selectivity.

Another promising frontier is in materials science . Recent work has shown that imidazole-based structures can be used to create novel materials such as:

Biodegradable Polymers: Polyimidazole particles have been developed via direct arylation polymerization, showing promise as biodegradable contrast agents for theranostic applications. nih.gov This opens the door to designing biodegradable polymers derived from this compound.

Liquid Crystals: The rigid core of the imidazole ring has been incorporated into molecules that exhibit liquid crystalline properties, which are essential for display technologies. mdpi.com

Pursuit of Sustainable Synthesis and Application Development Strategies

Sustainability is a central challenge in modern chemistry, encompassing both the synthesis of molecules and their lifecycle. For this compound, this involves a two-pronged approach.

First is the development of green synthetic processes . This includes utilizing catalysts and reagents with low toxicity, such as the hydrogen peroxide-based oxidation method, and designing syntheses from renewable, biomass-derived feedstocks rather than fossil fuels. researchgate.netorganic-chemistry.org Optimizing reaction conditions to minimize energy consumption and solvent waste is also a critical goal.

Second is the design of sustainable applications . A key area of interest is the development of biodegradable polymers. mdpi.comnih.govmdpi.com The incorporation of the imidazole motif into polymer backbones is a promising strategy for creating materials that can degrade under biological or environmental conditions. nih.gov Research into polyimidazole particles has demonstrated that these materials can be broken down by reactive oxygen species, suggesting a pathway for creating environmentally benign materials for applications in medicine or agriculture. nih.gov By focusing on a "benign-by-design" approach, future research can ensure that new applications of this compound contribute positively to a circular economy.

Q & A